molecular formula C21H26FNa2O8P B1513139 Disodium isoflupredone 21-phosphate CAS No. 94088-00-3

Disodium isoflupredone 21-phosphate

Cat. No.: B1513139
CAS No.: 94088-00-3
M. Wt: 502.4 g/mol
InChI Key: RJCHGSGXNBHMRH-VJVYSMTMSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Disodium isoflupredone 21-phosphate is a synthetic glucocorticoid corticosteroid, specifically a derivative of isoflupredone. It is used primarily in veterinary medicine for its anti-inflammatory and immunosuppressive properties. This compound is known for its potent effects and is often utilized in treating conditions such as arthritis and allergic reactions in animals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of disodium isoflupredone 21-phosphate involves multiple steps, starting with the base compound isoflupredone. The process typically includes:

    Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, often using advanced chemical reactors and purification techniques to ensure high purity and yield. The process is carefully controlled to maintain the stability and efficacy of the compound.

    Chemical Reactions Analysis

    Types of Reactions: Disodium isoflupredone 21-phosphate undergoes various chemical reactions, including:

    • Oxidation: The compound can be oxidized to form different oxidized derivatives.

    • Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    • Substitution: Substitution reactions, particularly at the fluorine and phosphate groups, are common.

    Common Reagents and Conditions:

    • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    • Reduction: Reducing agents such as lithium aluminum hydride are often used.

    • Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution.

    Major Products Formed:

    • Oxidation Products: Various hydroxylated derivatives.

    • Reduction Products: Reduced forms of the compound.

    • Substitution Products: Different substituted derivatives based on the reagents used.

    Scientific Research Applications

    Disodium isoflupredone 21-phosphate has several scientific research applications:

    • Chemistry: Used as a reagent in organic synthesis and chemical research.

    • Biology: Studied for its effects on cellular processes and gene expression.

    • Medicine: Investigated for its potential use in treating inflammatory and autoimmune diseases.

    • Industry: Employed in the development of new pharmaceuticals and veterinary drugs.

    Mechanism of Action

    The compound exerts its effects through the glucocorticoid receptor pathway. It binds to glucocorticoid receptors in the cytoplasm, leading to the translocation of the receptor-drug complex into the nucleus. This complex then interacts with glucocorticoid response elements in the DNA, modulating the transcription of specific genes involved in inflammatory and immune responses.

    Molecular Targets and Pathways:

    • Glucocorticoid Receptors: Primary molecular target.

    • Inflammatory Pathways: Modulation of cytokine production and immune cell activity.

    Comparison with Similar Compounds

    • Prednisone

    • Dexamethasone

    • Triamcinolone

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    Properties

    CAS No.

    94088-00-3

    Molecular Formula

    C21H26FNa2O8P

    Molecular Weight

    502.4 g/mol

    IUPAC Name

    disodium;[2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate

    InChI

    InChI=1S/C21H28FO8P.2Na/c1-18-7-5-13(23)9-12(18)3-4-15-14-6-8-20(26,17(25)11-30-31(27,28)29)19(14,2)10-16(24)21(15,18)22;;/h5,7,9,14-16,24,26H,3-4,6,8,10-11H2,1-2H3,(H2,27,28,29);;/q;2*+1/p-2/t14-,15-,16-,18-,19-,20-,21-;;/m0../s1

    InChI Key

    RJCHGSGXNBHMRH-VJVYSMTMSA-L

    SMILES

    CC12CC(C3(C(C1CCC2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=CC43C)F)O.[Na+].[Na+]

    Isomeric SMILES

    C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=C[C@@]43C)F)O.[Na+].[Na+]

    Canonical SMILES

    CC12CC(C3(C(C1CCC2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=CC43C)F)O.[Na+].[Na+]

    Key on ui other cas no.

    94088-00-3

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Disodium isoflupredone 21-phosphate
    Reactant of Route 2
    Disodium isoflupredone 21-phosphate
    Reactant of Route 3
    Disodium isoflupredone 21-phosphate
    Reactant of Route 4
    Disodium isoflupredone 21-phosphate
    Reactant of Route 5
    Disodium isoflupredone 21-phosphate
    Reactant of Route 6
    Disodium isoflupredone 21-phosphate

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